

cross-validation of experimental results for 4-Hydroxymethyl-2-acetyl-pyridine

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Compound of Interest

Compound Name: 4-Hydroxymethyl-2-acetyl-pyridine

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Comparative Analysis of 2-Acetylpyridine Derivatives: A Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the experimental findings related to derivatives of 2-acetylpyridine. It is important to note that a comprehensive literature search did not yield any specific experimental results for **4-Hydroxymethyl-2-acetyl-pyridine**. Consequently, this document focuses on the biological activities and experimental protocols of structurally related 2-acetylpyridine analogs, providing a valuable resource for researchers interested in this class of compounds. The data presented herein is intended to serve as a benchmark for future studies and to inform the design of novel derivatives.

The primary focus of existing research on 2-acetylpyridine derivatives lies in their potential as antimicrobial and anticancer agents. The most extensively studied modifications involve the formation of Schiff bases and thiosemicarbazones from the acetyl group. These derivatives have demonstrated significant biological activity, which is often enhanced upon coordination with metal ions.

Antimicrobial Activity of 2-Acetylpyridine Derivatives

Schiff base derivatives of 2-acetylpyridine and their metal complexes have been evaluated for their antibacterial properties against a range of pathogenic bacteria. The data consistently

shows that complexation with transition metals can enhance the antimicrobial efficacy of the parent Schiff base.

Table 1: Antibacterial Activity of 2-Acetylpyridine Schiff Base Derivatives and their Metal Complexes

Compound/Complex	Test Organism	Zone of Inhibition (mm)	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Ligand L1 ¹	Methicillin-resistant Staphylococcus aureus (MRSA)	10	>1000	[1]
[Co(L1)Cl ₂]	MRSA	18	62.5	[1]
[Ni(L1)Cl ₂]	MRSA	15	125	[1]
[Cu(L1)Cl ₂]	MRSA	20	31.25	[1]
[Zn(L1)Cl ₂]	MRSA	16	62.5	[1]
Ligand L1 ¹	Pseudomonas aeruginosa	7	>1000	[1]
[Co(L1)Cl ₂]	P. aeruginosa	12	250	[1]
[Ni(L1)Cl ₂]	P. aeruginosa	10	500	[1]
[Cu(L1)Cl ₂]	P. aeruginosa	14	125	[1]
[Zn(L1)Cl ₂]	P. aeruginosa	11	250	[1]

¹L1 = Schiff base derived from 2-acetylpyridine and N,N-dimethylethylenediamine

Anticancer Activity of 2-Acetylpyridine Derivatives

Thiosemicarbazone derivatives of 2-acetylpyridine have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to their ability to chelate iron,

leading to the inhibition of ribonucleotide reductase and the generation of reactive oxygen species (ROS).[2][3]

Table 2: In Vitro Cytotoxicity of 2-Acetylpyridine Thiosemicarbazone Derivatives

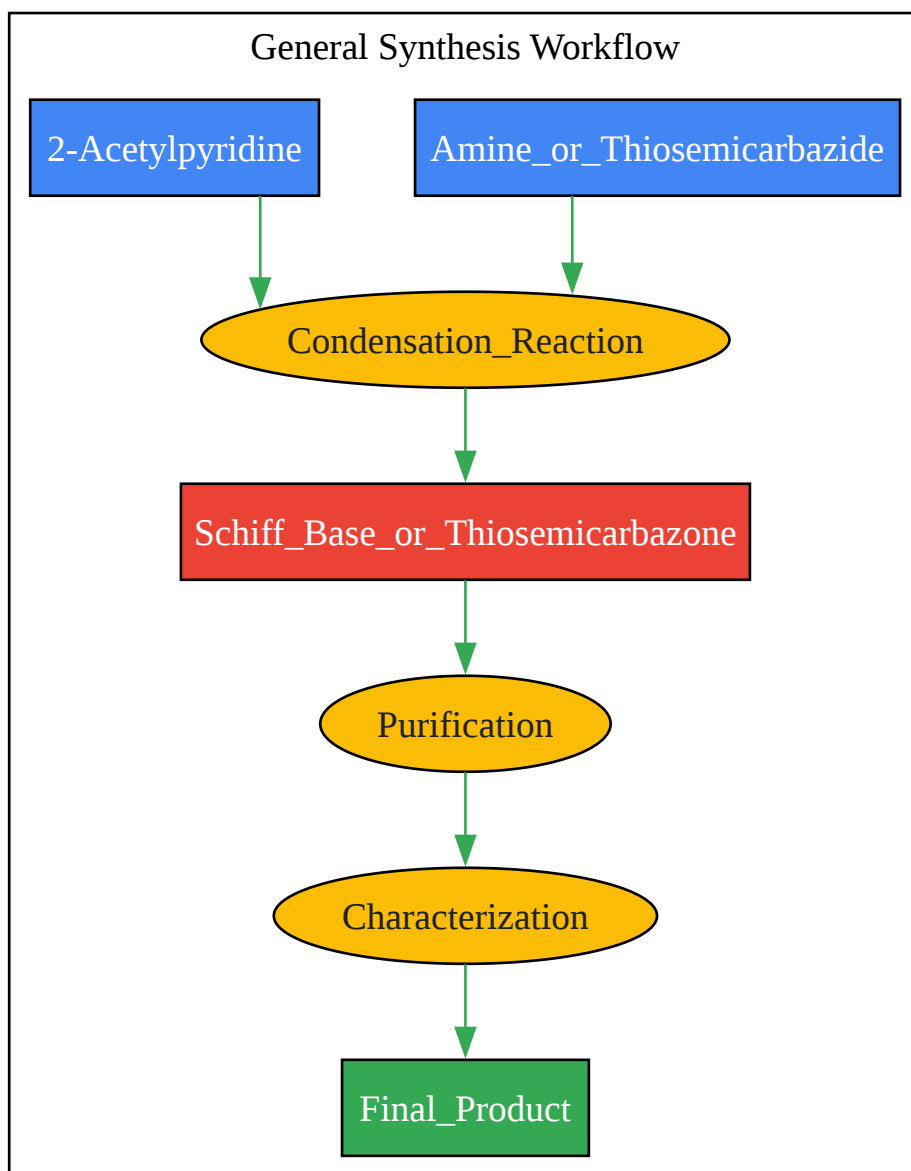
Compound	Cell Line	IC ₅₀ (μM)	Reference
HApT ¹	L1210 (Leukemia)	0.001	
HApT-Me ²	L1210 (Leukemia)	0.002	[2]
[Pt(Ac4Et) ₂] ³	MCF-7 (Breast Cancer)	0.0009	
[Pd(Ac4Et) ₂] ³	MCF-7 (Breast Cancer)	0.0007	[4]
Cisplatin	MCF-7 (Breast Cancer)	2.8	[4]
TSC01 ⁴	Hep-G2 (Liver Cancer)	No cytotoxicity observed	[5]
TSC01 ⁴	HT-29 (Colon Cancer)	No cytotoxicity observed	[5]

¹HApT = 2-acetylpyridine thiosemicarbazone ²HApT-Me = N(4)-methyl-2-acetylpyridine thiosemicarbazone ³[Pt(Ac4Et)₂] and [Pd(Ac4Et)₂] = Platinum(II) and Palladium(II) complexes of 2-acetyl pyridine ⁴N-ethyl thiosemicarbazone ⁴TSC01 = 2-acetylpyridine-N(4)-ortho-chlorophenyl thiosemicarbazone

Experimental Protocols

Synthesis of 2-Acetylpyridine Derivatives

A general method for the synthesis of 2-acetylpyridine derivatives, such as Schiff bases and thiosemicarbazones, involves the condensation reaction of 2-acetylpyridine with an appropriate amine or thiosemicarbazide.[1][6]



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Caption: General workflow for the synthesis of 2-acetylpyridine derivatives.

Typical Protocol for Schiff Base Synthesis: A solution of 2-acetylpyridine in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of the desired amine. The reaction mixture is then refluxed for several hours. Upon cooling, the resulting precipitate is filtered, washed, and recrystallized to yield the pure Schiff base.[1]

In Vitro Antimicrobial Activity Assessment

Disc Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity.

- A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
- Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
- The plates are incubated under appropriate conditions.
- The diameter of the zone of inhibition around each disc is measured.[\[1\]](#)

Broth Microdilution Method (for MIC determination): This method determines the minimum inhibitory concentration (MIC) of a compound.

- Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the test microorganism.
- The plate is incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[\[1\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

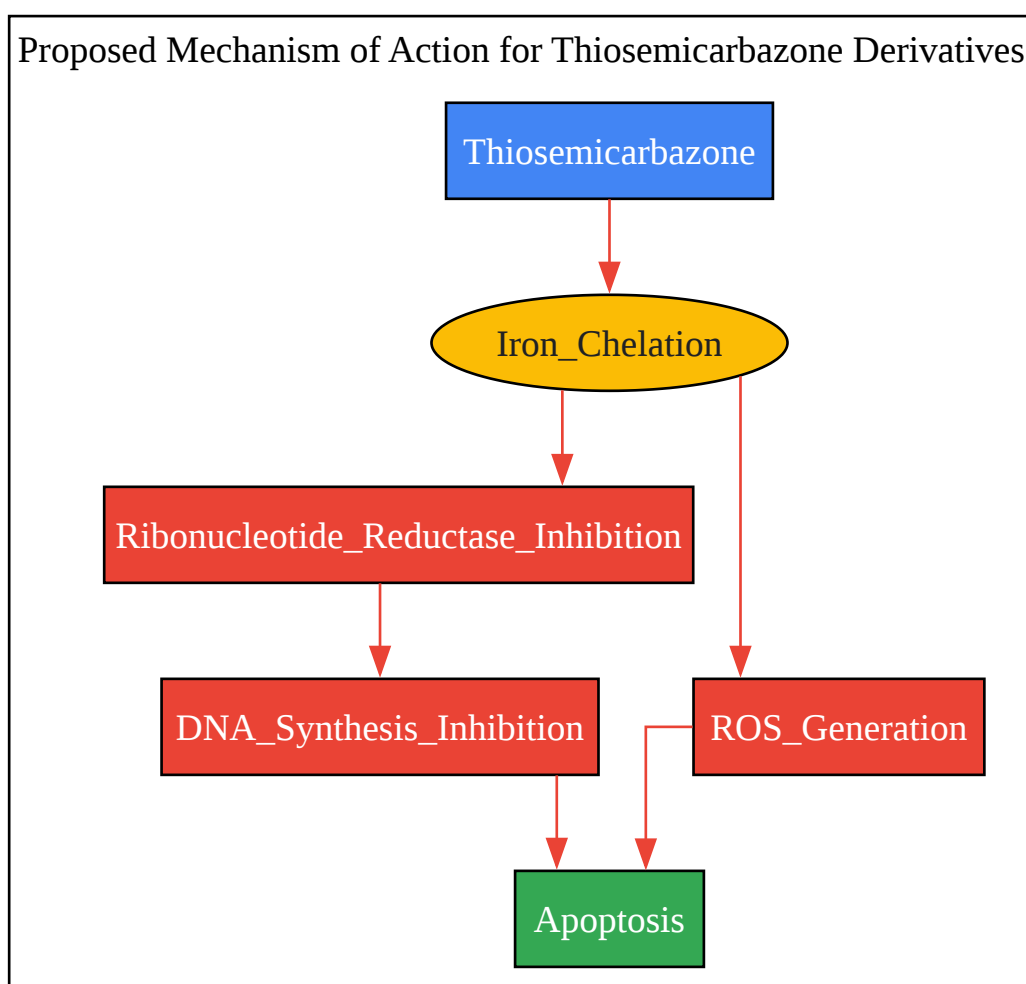
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-96 hours).
- An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[4]

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by many 2-acetylpyridine derivatives are still under investigation. However, for thiosemicarbazones, a significant body of evidence points towards their role as iron chelators, which disrupts iron-dependent cellular processes.



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Caption: Proposed mechanism of anticancer activity for thiosemicarbazone derivatives.

This chelation of intracellular iron leads to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, thereby halting cell proliferation.[3] Furthermore, the iron complexes of these ligands can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately apoptosis.[5]

In conclusion, while direct experimental data for **4-Hydroxymethyl-2-acetyl-pyridine** is currently unavailable, the broader class of 2-acetylpyridine derivatives, particularly Schiff bases and thiosemicarbazones, demonstrates significant potential in the development of new antimicrobial and anticancer agents. The information compiled in this guide serves as a foundation for researchers to build upon, enabling the rational design and evaluation of novel compounds within this chemical space.

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